N-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]methanimine
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Overview
Description
N-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]methanimine is a chemical compound known for its unique structure and properties It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of two methyl groups at the 2 and 5 positions of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]methanimine typically involves the reaction of 2,5-dimethylpyrrolidine with formaldehyde or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are carefully monitored and controlled to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to the specific reaction to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
N-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]methanimine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]methanimine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
(2R,5R)-2,5-Dimethylpyrrolidine: A closely related compound with similar structural features but lacking the imine group.
N-Benzyl-(2R,5R)-2,5-dimethylpyrrolidine: Another derivative with a benzyl group attached to the nitrogen atom.
Uniqueness
N-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]methanimine is unique due to the presence of the imine group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications where the imine functionality is required .
Properties
CAS No. |
834880-36-3 |
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Molecular Formula |
C7H14N2 |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
N-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]methanimine |
InChI |
InChI=1S/C7H14N2/c1-6-4-5-7(2)9(6)8-3/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1 |
InChI Key |
ICCCMWMRQQSFGW-RNFRBKRXSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H](N1N=C)C |
Canonical SMILES |
CC1CCC(N1N=C)C |
Origin of Product |
United States |
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